molecular formula C12H15NO4 B040710 N-(3,4-dimethoxyphenyl)-3-oxobutanamide CAS No. 112854-82-7

N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Cat. No.: B040710
CAS No.: 112854-82-7
M. Wt: 237.25 g/mol
InChI Key: BQCYBJWAQBWXCT-UHFFFAOYSA-N
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Description

Tiazofurine is a nucleoside analog with the chemical name 2-β-D-ribofuranosylthiazole-4-carboxamide. It is known for its potential clinical use in cancer treatment due to its ability to inhibit the enzyme inosine monophosphate dehydrogenase . This compound has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of tiazofurine involves several steps:

    Starting Material: The process begins with 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

    Formation of Cyanide: This compound is treated with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

    Hydrogen Sulfide Treatment: The cyanide is then treated with hydrogen sulfide, leading to the formation of (2R,3R,4R,5R)-2-(Benzoyloxy)methyl-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.

    Cyclization: Cyclization with ethyl bromopyruvate results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.

    Removal of Protecting Groups: Sodium methoxide is used to remove the protecting groups, yielding 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.

    Amide-Ester Interchange: Finally, treatment with dry ammonia completes the synthesis of tiazofurine.

Chemical Reactions Analysis

Tiazofurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the thiazole ring or the ribofuranosyl moiety. Common reagents used in these reactions include hydrogen sulfide, ethyl bromopyruvate, and sodium methoxide.

Scientific Research Applications

Mechanism of Action

Tiazofurine exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition blocks the de novo biosynthesis of guanosine triphosphate, a critical nucleotide for DNA and RNA synthesis. By reducing guanosine triphosphate levels, tiazofurine disrupts the proliferation of rapidly dividing cells, such as cancer cells . The compound is metabolized to thiazole-4-carboxamide adenine dinucleotide, which mimics the natural cofactor of inosine monophosphate dehydrogenase, leading to its inhibition .

Comparison with Similar Compounds

Tiazofurine is unique among nucleoside analogs due to its specific inhibition of inosine monophosphate dehydrogenase. Similar compounds include:

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCYBJWAQBWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359299
Record name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112854-82-7
Record name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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